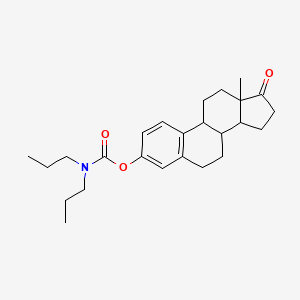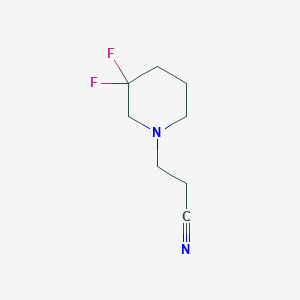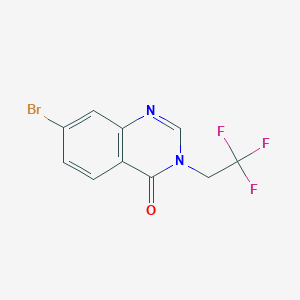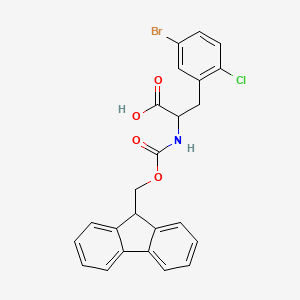![molecular formula C12H15BrFNO B12068453 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B12068453.png)
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C12H15BrFNO and a molecular weight of 288.16 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a 4-bromo-3-fluorophenoxyethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine typically involves the reaction of 4-bromo-3-fluorophenol with 2-chloroethylpyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Corresponding reduced products.
Aplicaciones Científicas De Investigación
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(3-Bromo-4-fluorophenoxy)ethyl]pyrrolidine: Similar structure but with different positional isomers.
1-[2-(4-Bromo-2-fluorophenoxy)ethyl]pyrrolidine: Another positional isomer with different properties.
Uniqueness
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers .
Propiedades
Fórmula molecular |
C12H15BrFNO |
|---|---|
Peso molecular |
288.16 g/mol |
Nombre IUPAC |
1-[2-(4-bromo-3-fluorophenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H15BrFNO/c13-11-4-3-10(9-12(11)14)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2 |
Clave InChI |
KNBATYOPZZLWMV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOC2=CC(=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)


![Disodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate](/img/structure/B12068422.png)


![1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12068434.png)
![6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine](/img/structure/B12068435.png)

![5-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12068459.png)

